3,4-二羟基苯磺酸单铵盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

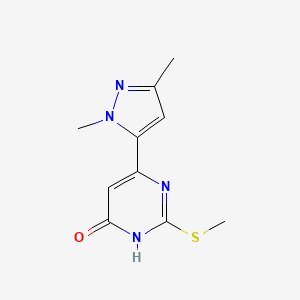

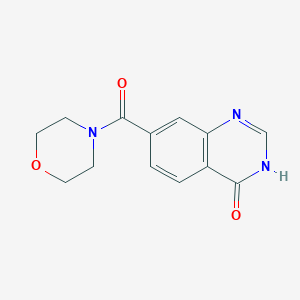

3,4-Dihydroxybenzenesulfonic acid monoammonium salt is a derivative of 3,4-dihydroxybenzenesulfonic acid . It is a benzene ring substituted with a sulphonic acid group at position C-1, and hydroxy groups at C-3 and C-4 .

Synthesis Analysis

The synthesis of derivatives related to 3,4-dihydroxybenzenesulfonic acid involves multiple steps, including sulfonation, photochlorination, Hoffmann amination, and reduction processes.

Molecular Structure Analysis

The molecular formula of 3,4-Dihydroxybenzenesulfonic acid monoammonium salt is C6H6O5S . It is a benzene ring substituted with a sulphonic acid group at position C-1, and hydroxy groups at C-3 and C-4 .

Chemical Reactions Analysis

3,4-Dihydroxybenzenesulfonic acid and its derivatives participate in various chemical reactions, demonstrating the compound’s reactivity and utility in synthetic chemistry.

Physical And Chemical Properties Analysis

The physical properties of 3,4-Dihydroxybenzenesulfonic acid derivatives, such as crystal structure, solubility, and crystallization behavior, provide insight into their stability and applicability in different solvents and conditions . The chemical properties, including reactivity, stability, and proton conductivity, underscore the compound’s potential in various applications, from material science to electronics.

科学研究应用

氢键和晶体结构

该化合物在理解氢键和晶体结构形成方面发挥了重要作用。例如,通过其单负离子形式,它在生成稳定的氢键结晶材料方面起着关键作用,导致三维框架结构的形成。这种应用在材料科学中至关重要,其中理解分子相互作用对于开发具有所需性质的新材料至关重要(Graham Smith & U. Wermuth, 2013)。

抗菌应用

另一个重要应用是赋予材料耐久的抗菌性能,例如棉织物。通过用季铵盐和与3,4-二羟基苯磺酸相关的衍生物处理棉花,研究人员已能够增强织物的抗菌活性。这一发现在医疗纺织品和其他需要抗菌性能的应用中具有高度相关性(Y. Son et al., 2006)。

催化和有机合成

在催化和有机合成领域,3,4-二羟基苯磺酸单铵盐的衍生物被用作催化剂。例如,它在有机催化多组分合成多取代吡咯中的作用展示了其在促进复杂化学反应方面的实用性。这种能力对于合成具有潜在应用于制药、农药和材料科学的化合物至关重要(Yin Zheng et al., 2015)。

环境修复

在环境科学中,利用电极在3,4-二羟基苯磺酸衍生物存在的情况下电化学降解芳香胺已经被探讨。这项研究有助于我们了解如何有效地从废水中去除有害物质,突显了该化合物在环境修复和可持续性中的作用(M. Pacheco et al., 2011)。

能源存储和转换

此外,其衍生物已被合成用于能源存储和转换技术,例如直接甲醇燃料电池。这种应用突显了该化合物的多功能性及其潜力,有助于发展更高效、更环保的能源系统(B. Yao et al., 2014)。

安全和危害

The safety data sheet for 3,4-Dihydroxybenzenesulfonic acid indicates that if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,4-Dihydroxybenzenesulfonic acid monoammonium salt involves the sulfonation of 3,4-dihydroxybenzoic acid followed by neutralization with ammonium hydroxide.", "Starting Materials": [ "3,4-dihydroxybenzoic acid", "sulfuric acid", "ammonium hydroxide", "water" ], "Reaction": [ "Add 3,4-dihydroxybenzoic acid to a reaction flask", "Add sulfuric acid to the reaction flask and stir the mixture at room temperature for 30 minutes", "Add water to the reaction mixture and heat the mixture to 80°C", "Slowly add ammonium hydroxide to the reaction mixture until the pH reaches 7", "Cool the reaction mixture to room temperature and filter the precipitate", "Wash the precipitate with water and dry it in a vacuum oven", "The resulting product is 3,4-Dihydroxybenzenesulfonic acid monoammonium salt" ] } | |

CAS 编号 |

6099-56-5 |

分子式 |

C6H9NO5S |

分子量 |

207.21 g/mol |

IUPAC 名称 |

azane;3,4-dihydroxybenzenesulfonic acid |

InChI |

InChI=1S/C6H6O5S.H3N/c7-5-2-1-4(3-6(5)8)12(9,10)11;/h1-3,7-8H,(H,9,10,11);1H3 |

InChI 键 |

NXIXYAIYSSMLJK-UHFFFAOYSA-N |

SMILES |

C1C=C(C(=C(C1=O)S(=O)(=O)[O-])O)O.[NH4+] |

规范 SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)O)O.N |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-Chlorothiophen-2-yl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/no-structure.png)

![6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one](/img/structure/B1493716.png)

![3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1493725.png)